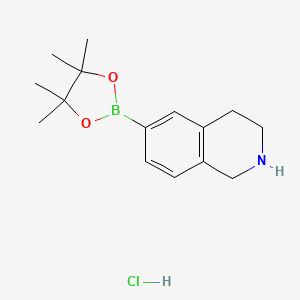
JAK2 Inhibitor IV
Overview
Description
JAK2 inhibitor 13: is a compound designed to inhibit the activity of Janus kinase 2, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. This inhibition is particularly significant in the treatment of myeloproliferative neoplasms, autoimmune diseases, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JAK2 inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include sulfonyl chlorides, tert-butylamine, and various reducing agents .
Industrial Production Methods: : Industrial production of JAK2 inhibitor 13 involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : JAK2 inhibitor 13 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others to enhance activity.
Common Reagents and Conditions
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Utilizes reagents like sulfonyl chlorides and amines under controlled conditions.
Major Products: : The major products formed from these reactions include various intermediates that are further modified to produce the final JAK2 inhibitor 13 compound .
Scientific Research Applications
Chemistry: : In chemistry, JAK2 inhibitor 13 is used as a tool to study the JAK-STAT signaling pathway, providing insights into the molecular mechanisms of cytokine signaling and its role in various diseases .
Biology: : In biological research, this compound is employed to investigate the effects of JAK2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis. It is also used to study the role of JAK2 in hematopoiesis and immune responses .
Medicine: : Medically, JAK2 inhibitor 13 is being explored for its therapeutic potential in treating myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune diseases. Clinical trials are ongoing to evaluate its efficacy and safety in these conditions .
Industry: : In the pharmaceutical industry, JAK2 inhibitor 13 is being developed as a potential drug candidate for various diseases. Its production and formulation are optimized to ensure high purity and stability .
Mechanism of Action
JAK2 inhibitor 13 exerts its effects by binding to the kinase domain of Janus kinase 2, thereby inhibiting its activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are crucial for the downstream signaling of various cytokines and growth factors. By blocking this pathway, JAK2 inhibitor 13 can reduce inflammation, cell proliferation, and other pathological processes associated with diseases like myeloproliferative neoplasms and autoimmune disorders .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Pacritinib: Another JAK2 inhibitor with additional activity against FLT3, used in myelofibrosis.
Momelotinib: Inhibits JAK1, JAK2, and ACVR1, used in myelofibrosis.
Uniqueness: : JAK2 inhibitor 13 is unique in its enhanced selectivity and potency compared to other JAK2 inhibitors. It demonstrates improved therapeutic efficacy and reduced off-target effects, making it a promising candidate for further development .
Properties
IUPAC Name |
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJCXIOVAGJCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



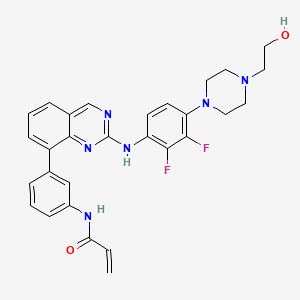
amino}propanoic acid](/img/structure/B8037430.png)
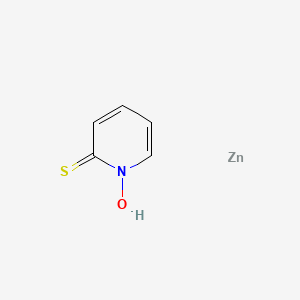
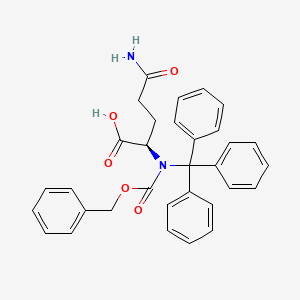
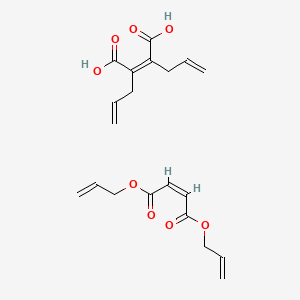
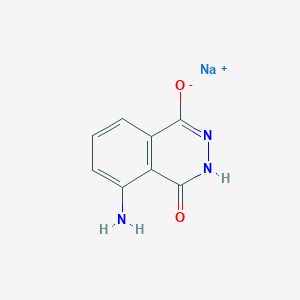
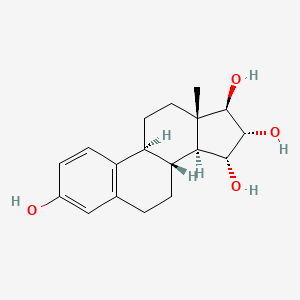
![methyl (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8037465.png)
![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B8037490.png)
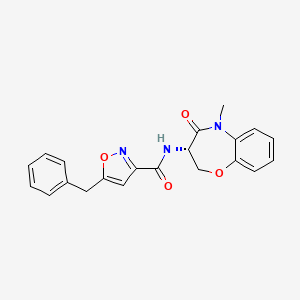
![sodium;(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoate](/img/structure/B8037519.png)
